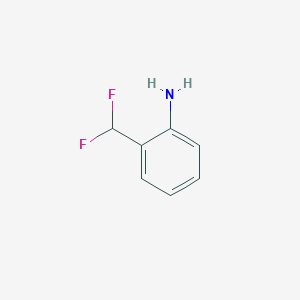

2-(Difluoromethyl)aniline

Description

Significance of Fluorinated Aniline (B41778) Compounds in Chemical Science

Fluorinated aniline compounds represent a cornerstone in modern chemical science, with their applications spanning pharmaceuticals, agrochemicals, and materials science. ontosight.aichempoint.comchempoint.com The incorporation of fluorine atoms into the aniline scaffold dramatically alters the molecule's physicochemical properties. ontosight.airsc.org Fluorine's high electronegativity and relatively small size—comparable to a hydrogen atom—allow for strategic molecular modifications without significant steric hindrance. mdpi.com This substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets by blocking sites susceptible to metabolic oxidation. rsc.orgnih.gov

Research Landscape of Ortho-Substituted Difluoromethyl Anilines

Within the broader category of fluorinated anilines, ortho-substituted derivatives have garnered specific research interest. The placement of a substituent at the ortho position (adjacent to the amino group) can significantly influence the molecule's conformation and reactivity. This is particularly true for fluorinated groups like difluoromethyl (CHF2). The synthesis of ortho-substituted anilines can be challenging and often requires specialized methods, such as directed ortho-lithiation or Friedel-Crafts-type reactions under specific conditions. google.comacs.org

Research into anilines bearing an ortho-difluoromethyl group explores their unique electronic and steric properties. The CF2H group can engage in intramolecular hydrogen bonding, which influences the compound's conformation and physical properties. rsc.org The development of synthetic methodologies for the direct ortho-functionalization of anilines remains an active area of investigation. acs.orgnih.gov For example, iron-catalyzed ortho-trifluoromethylation of anilines has been developed, highlighting a pathway that could be adapted for difluoromethylation. nih.gov The synthesis of ortho-trifluoromethoxylated aniline derivatives has also been explored, demonstrating the ongoing effort to create novel ortho-substituted fluorinated anilines for potential use in drug discovery and materials science. youtube.com These efforts underscore the scientific community's focus on accessing new chemical space and developing molecules with precisely tailored properties.

Physicochemical Properties of 2-(Difluoromethyl)aniline

| Property | Value | Source |

| Molecular Formula | C7H7F2N | nih.gov |

| Molecular Weight | 143.13 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 67272-07-5 | nih.gov |

| Boiling Point (Predicted) | 212.6 ± 30.0 °C | chemicalbook.com |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 2.43 ± 0.10 | chemicalbook.com |

| XLogP3 | 1.9 | nih.gov |

| Monoisotopic Mass | 143.05465555 Da | nih.gov |

| Canonical SMILES | C1=CC=C(C(=C1)C(F)F)N | uni.lu |

| InChIKey | VZMLDJWNYZQBHA-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMLDJWNYZQBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735263 | |

| Record name | 2-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67272-07-5 | |

| Record name | 2-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Difluoromethyl Aniline and Analogues

Reaction Pathway Elucidation

The elucidation of reaction pathways for fluorinated anilines, including 2-(difluoromethyl)aniline, reveals complex mechanistic details. For instance, the biodehalogenation of fluorinated anilines can proceed through multiple routes. One pathway involves monooxygenation at a fluorinated position, leading to the release of a fluoride (B91410) anion and the formation of a reactive quinoneimine intermediate rather than a 4-hydroxyaniline. nih.gov In the presence of NADPH, this quinoneimine can be chemically reduced to the corresponding 4-hydroxyaniline derivative. nih.gov

Another dehalogenation pathway involves the binding of a fluoro-containing (semi)quinoneimine metabolite to proteins. nih.gov This metabolite can be formed either directly from the mono-oxygenase reaction or through the oxidation of a hydroxyaniline metabolite by superoxide (B77818) anion radicals. nih.gov A third mechanism involves the formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen, potentially through a semiquinoneimine intermediate that dimerizes, polymerizes, or binds to proteins. nih.gov The reactivity of these intermediates is dependent on their substitution pattern, with an increasing number of fluoro-substituents enhancing their reactivity. nih.gov

In the context of difluoromethylation, photocatalysis offers a pathway for the C-H difluoromethylation of heteroarenes. rsc.org For example, a photocatalytic activation of pyridinium (B92312) or quinolinium complexes, generated from N-oxides and difluoroacetic anhydride, can produce the CF2H radical. rsc.org

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a key mechanistic feature in many reactions involving fluorinated anilines. In the photoinduced difluoroalkylation of anilines, a proposed mechanism involves an SET event from an electron donor-acceptor (EDA) complex, formed between the aniline (B41778) and a fluorinated reagent, upon photoirradiation. acs.org This generates a fluorinated radical and a cationic radical species. acs.org The subsequent reaction of the aniline with the fluorinated radical leads to a radical species that can then reduce the fluorinated reagent in a radical chain process. acs.org The occurrence of a radical chain mechanism is supported by quantum yield measurements. acs.org

The generation of a difluoromethyl radical (•CF2H) can be achieved through various activation processes, including single-electron oxidation or reduction of precursor reagents. rsc.org In photoredox catalysis, SET is a fundamental step. sigmaaldrich.com The process can be classified into oxidative and reductive quenching cycles, and its spontaneity can be predicted using the Gibbs energy of photoinduced electron transfer. sigmaaldrich.com Mechanistic investigations into the formation of 3-indolylquinone have revealed that the reaction proceeds via an SET mechanism, followed by a hydrogen atom transfer (HAT), with radical intermediates being detected by EPR spectroscopy. researcher.life

While SET is a common pathway, it is not ubiquitous. For instance, in the electrophilic fluorination of glycals with Selectfluor, the use of a hypersensitive radical probe indicated that no product characteristic of a radical process was isolated, suggesting that a single electron transfer does not occur during the attack of the glycal on the fluorinating agent. nih.gov

Role of Intermediates in Reaction Mechanisms

Intermediates play a pivotal role in dictating the outcome of reactions involving fluorinated anilines. In the biodehalogenation of these compounds, reactive (semi)quinoneimines are key intermediates. nih.gov Their formation is a bioactivation pathway, and their reactivity increases with the number of fluoro-substituents. nih.gov These intermediates can bind to proteins or undergo further reactions, leading to dehalogenation. nih.gov Another important intermediate is the hydroxylated metabolite, which can lose a fluoride anion in the presence of oxygen. nih.gov

In radical difluoromethylation reactions, the aryldifluoromethyl radical is a crucial intermediate. rhhz.net Its generation allows for various transformations to access valuable difluoromethylated aromatic compounds. rhhz.net For example, photoredox catalysis combined with Lewis acid activation can selectively cleave a single C-F bond of trifluoromethylarenes to generate these radical intermediates. rhhz.net

In the context of difluoromethylation of heterocycles via a radical process, the design and catalytic mechanism are central to understanding the reaction outcomes. rsc.org The formation of a formimidoyl fluoride intermediate (RN=CHF) has been proposed in the three-component coupling of anilines, amines, and difluorocarbene. acs.org This intermediate undergoes nucleophilic iminyl substitution with a second amine to produce formamidines. acs.org

The stability of intermediates can also direct the regioselectivity of a reaction. For instance, in the difluoromethylation of coumarin (B35378) derivatives, the regioselectivity is driven by the stability of the intermediate benzyl (B1604629) radical. mdpi.com

Electrophilic and Nucleophilic Substitution Mechanisms in Fluorinated Anilines

The electronic properties of the difluoromethyl group and the aniline ring govern the mechanisms of electrophilic and nucleophilic substitution reactions. The -NH2 group in aniline is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating nature. byjus.com This is a result of resonance stabilization of the intermediate carbocation (arenium ion) when the electrophile attacks at the ortho or para positions. byjus.comlkouniv.ac.in Conversely, the trifluoromethyl group is a deactivating, meta-directing group. lkouniv.ac.in

Electrophilic Substitution: The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex or arenium ion). masterorganicchemistry.comscienceinfo.com This is typically the rate-determining step as it disrupts the aromaticity. masterorganicchemistry.com

Deprotonation of the carbon atom that was attacked, restoring the aromaticity of the ring. masterorganicchemistry.comscienceinfo.com

In the case of anilines, the strong activation by the amino group can lead to multiple substitutions, as seen in the reaction of aniline with bromine water to form 2,4,6-tribromoaniline. byjus.com

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on fluorinated anilines is also a significant reaction class. These reactions typically proceed via a two-step mechanism involving a Meisenheimer intermediate. nih.gov The reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate. nih.govtib.eu While traditional SNAr reactions require such activation, concerted SNAr pathways exist where this is not a mandatory requirement. nih.gov The lone pair of electrons on the nitrogen atom of aniline allows it to act as a nucleophile in substitution reactions. quora.com

Reactions of fluorinated anilines with titanium amides have been shown to proceed through a metal-mediated, SNAr-based mechanism to afford N,N-dimethyl-o-phenylenediamine derivatives. vt.edu

Radical Mechanisms in Difluoromethylation

Radical mechanisms are central to many difluoromethylation reactions. researchgate.net The generation of the difluoromethyl radical (•CF2H) is a key step, which can be achieved from various precursors through processes like single-electron oxidation, single-electron reduction, or radical abstraction. rsc.orgresearchgate.net

Once generated, the •CF2H radical can participate in various transformations. Minisci-type radical chemistry is a prominent strategy for the C(sp2)–H difluoromethylation of heteroaromatics. rsc.org In photoinduced difluoroalkylation of anilines, a radical chain mechanism can be initiated by a halogen bonding assisted electron donor-acceptor (EDA) complex. acs.org Photoirradiation of this complex leads to a single electron transfer, generating a fluorinated radical and a cationic radical species, which then propagate the chain. acs.org

The nature of the radical can influence its reactivity. While the difluoromethyl radical (•CF2H) is considered nucleophilic, the chlorodifluoromethyl radical (•CF2Cl) is electrophilic, making it suitable for preparing electron-rich difluoromethylated (hetero)arenes. mdpi.com

The following table summarizes some common precursors for the difluoromethyl radical and their activation methods:

| Precursor | Activation Method |

| Zn(SO2CF2H)2 | Single-electron oxidation |

| ClSO2CF2H | Single-electron reduction |

| BrCF2H | Radical abstraction |

This table is based on information from various sources discussing radical difluoromethylation. rsc.org

Carbon-Fluorine Bond Activation Studies

The activation of the strong carbon-fluorine (C-F) bond is a significant challenge in organic synthesis but offers a direct route to functionalize fluorinated molecules. mdpi.comspringernature.com This is particularly relevant for compounds like this compound.

One approach to C-F bond activation involves transition metal catalysis. mdpi.com For instance, the reduction of trifluoromethylarenes can be achieved using magnesium metal, which proceeds through a single-electron reduction to form a radical anion intermediate. rhhz.net Subsequent elimination of a fluoride anion generates an aryldifluoromethyl radical. rhhz.net

Metal-free methods for C-F bond activation are also being developed. Silyl radicals, generated in situ from silylboronates, can enable the selective defluorinative functionalization of organic fluorides under mild conditions. springernature.com

The regioselectivity of C-F bond activation is an important consideration. In manganese(I)-mediated C-H bond activation of fluorinated aromatics, an "ortho-fluorine effect" has been observed, leading to C-H bond activation ortho-to-fluorine. whiterose.ac.uk DFT studies have corroborated that a kinetically controlled irreversible σ-CAM mechanism is operative in these reactions. whiterose.ac.uk

Furthermore, the regioselective, nucleophilic activation of C-F bonds in o-fluoroanilines has been achieved using stoichiometric Ti(NMe2)4, resulting in defluoroamination of the fluorine atom ortho to the NH2 group. vt.edu The proposed mechanism is a metal-mediated, SNAr-based pathway, with reactivity increasing with additional ring fluorination. vt.edu

Regioselectivity and Stereoselectivity in Fluorination Reactions

Regioselectivity and stereoselectivity are critical aspects of fluorination reactions, determining the precise location and three-dimensional arrangement of the fluorine atom in the product molecule.

Regioselectivity: In the electrophilic substitution of anilines, the amino group directs incoming electrophiles to the ortho and para positions due to its electron-donating nature. byjus.com The difluoromethylation of coumarins has been shown to be regioselective, with the position of substitution being determined by the stability of the resulting benzyl radical intermediate. mdpi.com

For C-H bond functionalization, the "ortho-fluorine effect" can direct transition metal catalysts to activate the C-H bond ortho to a fluorine substituent. whiterose.ac.uk In the case of fluorinated N,N-dimethylbenzylamines and 2-phenylpyridines, cyclomanganation leads to C-H bond activation exclusively ortho-to-fluorine. whiterose.ac.uk

Stereoselectivity: Enantioselective fluorination has been a significant area of research. Metal-catalyzed fluorination involving enolates has been an early successful approach. acs.org The use of chiral ligands bound to a transition metal can create a rigid chiral environment, leading to high enantioselectivity. acs.org For example, a nickel complex with a DBFOX-Ph ligand has been used for the highly enantioselective fluorination of cyclic β-ketoesters. acs.org

In the fluorination of chiral enamides, high π-facial selectivity and regioselectivity have been achieved. nih.gov The chiral oxazolidinone auxiliary provides a facial bias, directing the fluorine to approach from the Si-face of the enamide. nih.gov

The stereochemical outcome of fluorination reactions can also be influenced by the reaction mechanism. For allylic alcohols, fluorination can proceed with a significant SN1 component via an allylic carbocation intermediate, which is then quenched by a fluoride ion, often from the least hindered face. st-andrews.ac.uk

The following table provides examples of stereoselective fluorination reactions:

| Substrate | Catalyst/Reagent | Stereochemical Outcome |

| Cyclic β-ketoesters | Ni(ClO4)2·6H2O / DBFOX-Ph | High enantioselectivity (93–99% ee) |

| Chiral enamides | Selectfluor™ | High π-facial selectivity |

| Chiral allylic alcohols | Various dehydroxyfluorination reagents | Predominant diastereoisomer via SN1-like mechanism |

This table summarizes findings from studies on stereoselective fluorination. acs.orgnih.govst-andrews.ac.uk

Computational Mechanistic Studies

Computational mechanistic studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction pathways, transition states, and electronic factors governing the reactivity of fluorinated organic molecules. While specific computational investigations detailing reaction mechanisms involving this compound are not extensively documented in the reviewed literature, broader computational studies on analogous aniline derivatives and related fluoromethylation reactions provide significant insights into the potential mechanistic behavior of this compound.

Theoretical studies on related fluorinated anilines, such as 2,4-difluoroaniline, have utilized DFT methods to analyze molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. For 2,4-difluoroaniline, the HOMO-LUMO energy gap was calculated to be 5.2186 eV, indicating high chemical stability. Such fundamental calculations are foundational for understanding the reactivity and kinetic stability of these compounds in potential chemical reactions.

In the context of trifluoromethylation of aniline, a process analogous to reactions the difluoromethyl group might undergo, ab initio and DFT calculations have been employed to investigate the reaction mechanism with electrophilic fluoromethylating reagents. For instance, the trifluoromethylation of aniline using Umemoto's reagent has been studied computationally. These studies calculate the energy barriers for different attack pathways, such as backside and frontside attacks. At the MP2/6-311+G(d,p)//M06-2X/6-31+G(d,p) level of theory, the energy barrier for the backside attack of a model reagent on pyrrole (B145914) (an aniline analogue) was found to be 131.9 kJ mol⁻¹, significantly lower than the 188.2 kJ mol⁻¹ for the frontside attack, suggesting a preference for the backside mechanism rsc.org. These findings suggest that similar SN2-type mechanisms could be computationally investigated for reactions involving this compound.

Furthermore, computational studies provide insights into the properties conferred by the difluoromethyl group itself. The C–H bond of the CHF₂ group is highly polarized, enabling it to act as a hydrogen bond donor. Theoretical calculations have quantified the energetic advantage of conformations that allow for intramolecular hydrogen bonding. For example, in 1-(difluoromethyl)-2-nitrobenzene, a structural analogue, the conformer that permits intramolecular hydrogen bonding is calculated to be 4.3 kcal mol⁻¹ lower in energy than the conformer where this interaction is absent rsc.org. This capacity for hydrogen bonding can influence reaction transition states and intermediate stability, a factor that would be critical in any computational model of its reactivity.

While direct computational data on reactions of this compound is sparse, the established methodologies from studies on similar molecules provide a clear framework for how such investigations would proceed. Key parameters that would be calculated include transition state energies, reaction energy profiles, and the geometries of all stationary points along the reaction coordinate.

Table 1: Calculated Electronic Properties of an Analogous Fluorinated Aniline

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,4-Difluoroaniline | B3LYP/6-311++G(d,2p) | - | - | 5.2186 |

This interactive table is based on data for an analogous compound due to the lack of specific data for this compound in the reviewed literature.

Table 2: Calculated Activation Energy Barriers for Trifluoromethylation of Pyrrole (Aniline Analogue)

| Reaction Pathway | Level of Theory | Activation Energy (kJ mol⁻¹) |

| Backside Attack | MP2/6-311+G(d,p)//M06-2X/6-31+G(d,p) | 131.9 |

| Frontside Attack | MP2/6-311+G(d,p)//M06-2X/6-31+G(d,p) | 188.2 |

This interactive table presents data for a reaction analogous to those that could involve this compound to illustrate the type of insights gained from computational studies rsc.org.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature, spectral databases, and patent filings, the specific experimental data required to detail the spectroscopic characterization of this compound could not be located. As a result, the generation of an article adhering to the provided outline is not possible at this time.

Extensive queries aimed at retrieving Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) data for this compound did not yield the necessary research findings.

The strict requirement to focus solely on "this compound" and to populate the article based on the specified outline sections—including detailed data tables and research findings for each spectroscopic method—cannot be met without access to this foundational data. Information on related compounds, such as 2-(trifluoromethyl)aniline (B126271) or other fluoroaniline (B8554772) derivatives, is available but falls outside the explicit scope of the request and has been excluded.

Therefore, the article on the "Spectroscopic Characterization Methodologies for this compound and Related Compounds" cannot be produced as the necessary scientific data is not present in the public domain.

Computational and Theoretical Studies of 2 Difluoromethyl Aniline and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energy of molecules. scirp.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory are cornerstones of these investigations, each providing a different level of approximation and computational cost to solve the electronic Schrödinger equation. gatech.edu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying the properties of aniline (B41778) derivatives due to its favorable balance of accuracy and computational efficiency. samipubco.comaps.org DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. samipubco.com A popular functional for these types of studies is the hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. ijrte.org

In studies of molecules analogous to 2-(difluoromethyl)aniline, such as 2-(trifluoromethyl)aniline (B126271) (2-TFMA) and 3-(trifluoromethyl)aniline (B124266) (3-TFMA), DFT methods like B3LYP and B3PW91 have been successfully used to interpret experimental FTIR and FT-Raman spectra. researchgate.net These calculations help in the assignment of vibrational frequencies and provide insights into how the substituent groups influence structural and electronic properties. researchgate.net For instance, DFT has been used to explore the impact of halogen substituents on the structure, conformation, and vibrational spectra of the full set of halosubstituted anilines. dntb.gov.uaresearchgate.net

DFT is also a key tool for investigating chemical reactivity and stability. For example, in a study on 2,4-difluoroanisole, the B3LYP method was used to compute thermodynamic properties, analyze intramolecular interactions through Natural Bond Orbital (NBO) analysis, and examine electronic properties like the HOMO-LUMO energy gap. ijrte.org Similarly, DFT calculations on Schiff bases derived from various aniline derivatives have been used to predict sites of reactivity and understand the effect of different functional groups on the molecules' geometrical and electronic characteristics. samipubco.com

Table 1: Example Applications of DFT in Studying Aniline Analogues

| Compound Studied | DFT Functional/Method | Properties Investigated | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)aniline | B3LYP, B3PW91 | Vibrational frequencies, structural parameters, electronic properties | researchgate.net |

| Halosubstituted anilines | DFT | Inversion barrier, geometrical properties, vibrational frequencies | dntb.gov.ua |

| 2,4-Difluoroanisole | B3LYP | Optimized geometry, vibrational analysis, NMR chemical shifts, HOMO-LUMO | ijrte.org |

| Aniline-derived Schiff bases | B3LYP | Optimized structure, electronic indicators, MEP | samipubco.com |

This table is interactive. Click on the headers to sort.

Hartree-Fock (HF) Theory

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. gatech.eduwikipedia.org While it neglects electron correlation, making it less accurate than DFT for many properties, it serves as a crucial starting point for more advanced, correlation-corrected methods. gatech.eduiyte.edu.tr HF theory is often used for initial geometry optimizations and for calculating properties where electron correlation is less critical. scirp.org

In computational studies of fluorinated molecules and aniline derivatives, the HF method is frequently used alongside DFT to provide a comparative analysis. For example, in the investigation of 2-TFMA and 3-TFMA, ab initio HF calculations were performed for frequency analysis. researchgate.net Studies on the acidity constants (pKa) of aniline derivatives have also utilized the HF method, in conjunction with DFT and MP2, to calculate gas-phase and solvation Gibbs free energies. pnu.ac.ir A study on fluorinated allopurinol (B61711) used HF theory to investigate molecular geometry, Mulliken charge distribution, and frontier molecular orbitals to understand the effects of fluorination. emerginginvestigators.org

The HF method is also integral to solving the non-linear equations that arise from its formulation, often referred to as the self-consistent field (SCF) method. wikipedia.org The solutions provide optimized molecular orbitals that minimize the energy of the Slater determinant, offering a fundamental description of the molecule's electronic structure. gatech.edu

Basis Set Selection and Optimization

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. chemistryviews.orgmit.edu The accuracy and computational cost of a calculation are strongly dependent on the size and flexibility of the chosen basis set. chemistryviews.orgumich.edu

For aniline derivatives, Pople-style basis sets are commonly employed. These range from minimal sets like 6-31G to more extensive sets that include polarization and diffuse functions, such as 6-31G, 6-31+G(d,p), and 6-311++G . pnu.ac.irresearchgate.net Polarization functions (e.g., d, p) allow for anisotropy in the atomic orbitals, which is crucial for describing chemical bonds accurately, while diffuse functions are important for describing anions and weak non-covalent interactions. mit.edu

In the study of 2-TFMA and 3-TFMA, the standard 6-31G** and the larger 6-311++G** basis sets were used with both DFT and HF methods to ensure a reliable interpretation of vibrational spectra. researchgate.net For calculations of NMR chemical shifts in 2,4-difluoroanisole, the 6-311++G(d,p) basis set was chosen for its ability to provide results that align well with experimental data. ijrte.org The selection process often involves a compromise between the desired accuracy and the available computational resources, as the calculation time increases significantly with the number of basis functions. mit.eduumich.edu

Table 2: Common Basis Sets Used for Aniline Derivative Calculations

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G* or 6-31G(d) | Double-zeta with polarization functions on heavy atoms. | Geometry optimizations, basic property calculations. |

| 6-31G** or 6-31G(d,p) | Adds polarization functions to hydrogen atoms. | More accurate geometries and frequencies. |

| 6-31+G(d,p) | Adds diffuse functions to heavy atoms. | Important for anions, non-covalent interactions. |

| 6-311++G(d,p) | Triple-zeta with diffuse functions on all atoms. | High-accuracy energy and property calculations. |

This table is interactive. Click on the headers to sort.

Electronic Structure Analysis

Analysis of the electronic structure provides deep understanding of a molecule's reactivity, stability, and spectroscopic properties. Techniques such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are used to visualize and quantify key electronic features.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. samipubco.com

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. thaiscience.info A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.infokashanu.ac.ir In computational studies of substituted anilines, the HOMO-LUMO gap is analyzed to understand how different substituents affect the molecule's electronic properties and reactivity. thaiscience.info For instance, in the study of 2-TFMA, the HOMO and LUMO energies were calculated using a time-dependent DFT (TD-DFT) approach to analyze electronic properties. researchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's characteristics. rsc.org

Table 3: Representative HOMO-LUMO Data for Substituted Anilines

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| p-Nitroaniline | -7.1472 | -3.2565 | 3.8907 | thaiscience.info |

| p-Aminoaniline | -5.7322 | -1.1303 | 4.6019 | thaiscience.info |

| p-Isopropylaniline | -6.4016 | -1.1048 | 5.2968 | thaiscience.info |

| Aniline (on ZnO/ZnS) | -7.47 | -4.73 | 2.74 | kashanu.ac.ir |

This table is interactive. Click on the headers to sort. Note: Values are method- and basis-set-dependent and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com Green represents regions of neutral potential. wolfram.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution and interactions between orbitals in a molecule. wikipedia.org It provides a detailed picture of delocalization effects and intramolecular interactions that contribute to molecular stability. wisc.edu

In analogues like 2-(trifluoromethyl)aniline (2TFMA), NBO analysis reveals significant intramolecular hyperconjugative interactions. researchgate.net These interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. wisc.edu The stabilization energy E(2) associated with these interactions quantifies their strength.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix for 2-(Trifluoromethyl)aniline

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N7 | π* (C1-C6) | 29.85 | π-conjugation |

| LP (1) N7 | π* (C2-C3) | 20.14 | π-conjugation |

| π (C1-C6) | π* (C2-C3) | 21.57 | π-delocalization |

| π (C1-C6) | π* (C4-C5) | 18.98 | π-delocalization |

| π (C2-C3) | π* (C4-C5) | 23.45 | π-delocalization |

Data derived from studies on 2-(trifluoromethyl)aniline, a close analogue. researchgate.netnih.gov

Mulliken Charge Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from the results of a quantum chemistry calculation. wikipedia.org This analysis helps in understanding the electrostatic potential and the distribution of electrons among the atoms. niscpr.res.in Although sensitive to the basis set used in the calculation, it provides a qualitative picture of charge distribution. researchgate.net

For aniline derivatives, the introduction of substituents significantly alters the charge distribution. researchgate.net In analogues like 2-(trifluoromethyl)aniline, the highly electronegative fluorine atoms of the -CF3 group cause this group to be a strong electron-withdrawing entity. This influences the charges on the adjacent carbon atom and the rest of the aromatic ring. researchgate.net

Theoretical calculations show that the nitrogen atom of the amino group carries a negative charge, consistent with its electronegativity. The carbon atom attached to the amino group (C1) typically exhibits a positive charge. The carbon atom bonded to the trifluoromethyl group (C2) also shows a significant positive charge due to the strong inductive effect of the fluorine atoms. The fluorine atoms themselves carry substantial negative charges. The hydrogen atoms of the amino group are positively charged. researchgate.netnih.gov

Table 2: Calculated Mulliken Atomic Charges for 2-(Trifluoromethyl)aniline

| Atom | Charge (e) |

|---|---|

| C1 | 0.185 |

| C2 | -0.119 |

| C3 | 0.047 |

| C4 | 0.012 |

| C5 | 0.031 |

| C6 | -0.015 |

| N7 | -0.745 |

| C8 (CF3) | 0.589 |

| F9 | -0.221 |

| F10 | -0.218 |

| F11 | -0.218 |

| H12 (on N) | 0.355 |

| H13 (on N) | 0.355 |

Data derived from DFT B3LYP/6-311++G* calculations on 2-(trifluoromethyl)aniline.* researchgate.net

Vibrational Frequency Calculations and Assignments

For 2-(trifluoromethyl)aniline, extensive studies have assigned the vibrational modes based on DFT calculations. researchgate.net The characteristic vibrations include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the amino group are typically observed at high wavenumbers.

C-H Stretching: Aromatic C-H stretching modes appear at slightly lower wavenumbers than the N-H stretches.

C-C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the benzene (B151609) ring are found in the fingerprint region.

CF3 Group Vibrations: The trifluoromethyl group has its own characteristic symmetric and asymmetric stretching and bending modes.

The agreement between scaled theoretical frequencies and experimental FT-IR and FT-Raman data is generally good, allowing for confident assignment of the observed spectral bands. researchgate.netresearchgate.net

Table 3: Selected Vibrational Frequencies (cm⁻¹) for 2-(Trifluoromethyl)aniline

| Assignment | Calculated (Scaled) Wavenumber | Experimental FT-IR Wavenumber | Experimental FT-Raman Wavenumber |

|---|---|---|---|

| NH2 Asymmetric Stretch | 3489 | 3492 | 3490 |

| NH2 Symmetric Stretch | 3401 | 3405 | 3404 |

| C-H Stretch | 3065 | 3070 | 3068 |

| C-C Stretch | 1618 | 1620 | 1621 |

| NH2 Scissoring | 1585 | 1588 | 1587 |

| CF3 Asymmetric Stretch | 1318 | 1320 | 1320 |

| C-N Stretch | 1275 | 1278 | 1279 |

| CF3 Symmetric Stretch | 1125 | 1127 | 1128 |

Data derived from studies on 2-(trifluoromethyl)aniline. researchgate.net

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.govnih.gov Computational methods can predict the NLO properties of molecules, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netekb.eg These properties are related to the response of a molecule to an applied electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.gov

For aniline derivatives, NLO properties are influenced by intramolecular charge transfer (ICT) between electron-donating groups (like -NH2) and electron-withdrawing groups. In analogues like 4-nitro-3-(trifluoromethyl)aniline, the presence of both the donor amino group and acceptor nitro and trifluoromethyl groups leads to significant NLO response. nih.gov The first hyperpolarizability (β) is a key indicator of second-order NLO activity. Theoretical calculations for 2-(trifluoromethyl)aniline show that it possesses a non-zero hyperpolarizability value, indicating potential NLO behavior. researchgate.net

Table 4: Theoretically Calculated NLO Properties of 2-(Trifluoromethyl)aniline

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.55 Debye |

| Mean Polarizability (α) | 11.7 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 2.1 x 10⁻³⁰ esu |

Data derived from DFT calculations on 2-(trifluoromethyl)aniline. researchgate.net

Thermodynamic Properties from Theoretical Calculations

Statistical thermodynamics, combined with quantum chemical calculations of vibrational frequencies, can be used to predict the thermodynamic properties of molecules. aljest.net Parameters such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) can be calculated at different temperatures. aljest.net These theoretical values are valuable for understanding the stability and reactivity of compounds under various conditions.

For 2-(trifluoromethyl)aniline, thermodynamic functions have been calculated using its theoretical vibrational frequencies. researchgate.netnih.gov The calculations show that the standard heat capacity, entropy, and enthalpy all increase with temperature. This is expected, as higher temperatures lead to increased population of vibrational and rotational energy levels.

Table 5: Calculated Thermodynamic Properties of 2-(Trifluoromethyl)aniline at Different Temperatures

| Temperature (K) | Heat Capacity C°p,m (J·mol⁻¹·K⁻¹) | Entropy S°m (J·mol⁻¹·K⁻¹) | Enthalpy H°m (kJ·mol⁻¹) |

|---|---|---|---|

| 100 | 65.4 | 280.1 | 8.2 |

| 298.15 | 135.8 | 365.2 | 35.1 |

| 500 | 205.3 | 450.7 | 80.5 |

| 700 | 255.1 | 525.9 | 145.3 |

| 1000 | 300.2 | 620.4 | 240.8 |

Data derived from studies on 2-(trifluoromethyl)aniline. researchgate.netnih.gov

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. manchester.ac.uk For ortho-substituted anilines, the rotation of the amino group and the ortho-substituent are of particular interest. aip.orgnih.gov Computational methods can map the potential energy surface to identify stable conformers and the energy barriers separating them. colostate.edu

In 2-substituted anilines, steric and electronic interactions between the amino group and the ortho-substituent dictate the preferred conformation. aip.org For analogues like 2-(trifluoromethyl)aniline, intramolecular hydrogen bonding between a hydrogen atom of the -NH2 group and a fluorine atom of the -CF3 group can play a role in stabilizing certain conformations. Theoretical calculations for 2TFMA suggest that the most stable conformation involves such an intramolecular N-H···F hydrogen bond. researchgate.net The potential energy surface for the rotation of the -CF3 and -NH2 groups can be calculated to determine the barriers to internal rotation.

Simulation of Spectroscopic Data

Theoretical calculations are widely used to simulate spectroscopic data, which aids in the interpretation of experimental spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts (δ) can be predicted. rsc.org For 2-(trifluoromethyl)aniline, ¹H and ¹³C NMR chemical shifts have been calculated. researchgate.net The theoretical shifts generally show good correlation with experimental values, helping to assign the signals in the experimental spectrum to specific nuclei in the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. researchgate.net This allows for the simulation of the UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) corresponds to electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For 2-(trifluoromethyl)aniline, TD-DFT calculations predict the electronic transitions that give rise to its characteristic UV-Vis absorption bands. researchgate.net

Table 6: Calculated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for 2-(Trifluoromethyl)aniline

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 | 145.1 | 145.8 |

| C2 | 118.9 | 119.5 |

| C3 | 132.8 | 133.2 |

| C4 | 116.2 | 116.7 |

| C5 | 127.1 | 127.5 |

| C6 | 114.8 | 115.3 |

| H (on C3) | 7.25 | 7.30 |

| H (on C4) | 6.80 | 6.85 |

| H (on C5) | 7.15 | 7.20 |

| H (on C6) | 6.75 | 6.79 |

| H (on N7) | 4.10 | 4.15 |

Data derived from GIAO calculations on 2-(trifluoromethyl)aniline. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling has emerged as a powerful tool to elucidate the complex reaction mechanisms involving this compound and its analogues at a molecular level. Through the use of quantum chemical methods, particularly Density Functional Theory (DFT), researchers can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing deep insights into reaction pathways that are often difficult to discern through experimental means alone. These theoretical studies are crucial for understanding reactivity, predicting product formation, and designing more efficient synthetic routes.

Hydrogen Abstraction and Addition Reactions

One area of significant computational investigation is the reaction of aniline analogues with radicals, such as the hydroxyl (•OH) radical, which is important in atmospheric chemistry and biological systems. A detailed computational study on the reaction between 4-methylaniline and •OH radicals, using the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set, has provided a framework for understanding the reactivity of substituted anilines. mdpi.com The calculations revealed multiple competing reaction pathways, including hydrogen abstraction from the amino and methyl groups, as well as •OH addition to the aromatic ring. mdpi.com

The potential energy surface of this reaction shows that there are several possible reaction channels, each with a distinct transition state and activation energy. mdpi.com For instance, hydrogen abstraction from the -NH2 group proceeds through a lower energy barrier compared to abstraction from the -CH3 group, indicating that the former is the more favorable abstraction pathway. mdpi.com The study also identified various intermediates and the final products, with the primary product being the aminophenol derivative resulting from •OH addition. mdpi.com The kinetics of these reactions were further analyzed using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine the temperature- and pressure-dependent rate coefficients. mdpi.com

While this study was conducted on 4-methylaniline, the methodologies and general findings can be extended to understand the reaction mechanisms of this compound. The presence of the electron-withdrawing difluoromethyl group at the ortho position is expected to influence the electron density distribution on the aromatic ring and the N-H bond strength, thereby affecting the activation barriers and branching ratios of the different reaction pathways.

Photocatalytic Difluoroalkylation Mechanisms

Computational insights have also been valuable in understanding the mechanisms of photocatalytic reactions involving anilines. For the difluoroalkylation of anilines, a radical chain mechanism has been proposed, initiated by an electron donor-acceptor (EDA) complex. acs.org This mechanism involves a single electron transfer (SET) from the aniline to a photoexcited catalyst, generating a radical cation of the aniline and a difluoroalkyl radical. acs.org These radicals then combine, and subsequent deprotonation leads to the final difluoroalkylated aniline product. acs.org

Experimental evidence, supported by computational data such as redox potentials, has been used to construct the proposed mechanistic cycle. acs.org While detailed potential energy surface calculations for this specific reaction involving this compound are not extensively reported, the general principles of radical-mediated reactions and the role of EDA complexes are well-established through computational studies on similar systems.

The following table summarizes key computational findings for reaction mechanisms of aniline analogues.

| Reactant System | Computational Method | Key Findings | Reference |

| 4-Methylaniline + •OH | M06-2X, CCSD(T) | Multiple pathways (H-abstraction, •OH addition); identified transition states and products. | mdpi.com |

| Aniline + Ethyl Bromodifluoroacetate | (Proposed based on experimental and redox data) | Radical chain mechanism initiated by an EDA complex and single electron transfer. | acs.org |

Indole (B1671886) Formation from Aniline

DFT has also been employed to study the mechanism of indole formation from aniline and glycol, a reaction of fundamental importance in organic synthesis. jlu.edu.cn By optimizing the geometries of reactants, intermediates, transition states, and products, researchers have been able to delineate the most favorable reaction pathway. jlu.edu.cn The study projected four possible reaction paths, with the essence of the reaction being dehydration and dehydrogenation. jlu.edu.cn Through calculation of the activation energies for each elementary step, the main reaction channel was identified. jlu.edu.cn Such computational analyses provide a detailed, step-by-step understanding of the reaction, which is invaluable for optimizing reaction conditions.

The insights gained from these computational studies on aniline and its analogues are instrumental in predicting the reactivity and reaction pathways of this compound. The unique electronic properties conferred by the difluoromethyl group can be incorporated into future computational models to refine our understanding of its specific reaction mechanisms.

Advanced Applications in Chemical Research

Specialty Dyes and Pigments

While direct, large-scale application of 2-(difluoromethyl)aniline in the dye industry is not extensively documented, its structural analogs, such as 2-(trifluoromethyl)aniline (B126271), are recognized as valuable intermediates in the synthesis of specialty colorants. google.com Anilines containing fluorinated groups are used as precursors in the production of certain azo dyes. google.com The inclusion of trifluoromethyl and other fluorinated groups can enhance the stability and alter the colorimetric properties of a dye molecule. For example, related compounds like 2-fluoro-4-(trifluoromethyl)aniline and 2,6-dichloro-4-(trifluoromethyl)aniline are noted for their utility as intermediates in the synthesis of various dyes. nbinno.comossila.com The electron-withdrawing nature of the difluoromethyl group can influence the electronic transitions within a chromophore, potentially leading to shifts in absorption and emission spectra, a principle of interest in the design of novel functional dyes and pigments.

Agrochemical Research (excluding specific dosage/efficacy outcomes)

The field of agrochemical research extensively utilizes fluorinated compounds to enhance the biological activity and stability of active ingredients. The difluoromethyl (CF₂H) group, in particular, is of significant interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially influencing molecular interactions and metabolic stability. nih.gov

This compound and its derivatives serve as key building blocks in the synthesis of new potential agrochemicals. The aniline (B41778) scaffold provides a versatile platform for constructing more complex molecules intended for crop protection. Research in this area focuses on incorporating the difluoromethylaniline moiety into various classes of compounds to investigate their potential biological activity. The strategic placement of the difluoromethyl group on the aromatic ring can significantly alter the molecule's lipophilicity and electronic character, which are critical parameters for its behavior and persistence in a biological system.

For instance, structural analogs like 2,6-dichloro-4-(trifluoromethyl)aniline are crucial intermediates in the synthesis of broad-spectrum insecticides such as fipronil. nbinno.com This highlights the established role of fluorinated anilines as foundational structures in the development of modern crop protection agents.

| Agrochemical Class | Role of Fluorinated Aniline Precursor |

|---|---|

| Insecticides | Serves as a core structural component for building complex active ingredients (e.g., Fipronil derived from an analog). nbinno.com |

| Herbicides | Used as a starting material for synthesizing compounds that target biological pathways in weeds. |

| Fungicides | Incorporated into molecules designed to inhibit fungal growth, where the fluorine moiety can enhance metabolic stability. |

Chemical Probes and Labels in Research

The development of molecular imaging agents for techniques like Positron Emission Tomography (PET) is a critical area of modern biomedical research. PET relies on the detection of positron-emitting radionuclides, with Fluorine-18 (¹⁸F) being a preferred isotope due to its convenient half-life (approx. 110 minutes) and favorable imaging characteristics. nih.govsemanticscholar.org

The difluoromethyl group present in this compound is a prime target for ¹⁸F-radiolabeling. nih.gov Advanced synthetic methods are being developed to allow for the late-stage incorporation of ¹⁸F into the difluoromethyl group of complex molecules. nih.govnih.gov This process can convert a biologically active molecule derived from this compound into a PET tracer. Once administered, the location and concentration of this tracer can be monitored non-invasively, providing valuable insights into biological processes in real-time. nih.gov The ability to label the CF₂H group specifically allows researchers to create highly specific probes to study disease progression, assess the efficacy of new drugs, and understand complex biochemical pathways. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Key Research Advances

Research into the synthesis and application of difluoromethylated anilines has seen remarkable progress, driven by the quest for novel molecules with enhanced biological and material properties. The difluoromethyl group is recognized for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, making it a valuable substituent in drug design. h1.co Key recent advances have focused on developing more efficient, selective, and sustainable synthetic methodologies.

A significant breakthrough has been the development of photocatalytic methods for the difluoromethylation of anilines. acs.orgnih.gov These protocols often utilize visible light and operate under mild conditions, representing a more sustainable approach compared to traditional methods. acs.orgnih.gov For instance, transition-metal-free approaches using organic photosensitizers like Eosin Y have been successfully employed for the difluoroalkylation of various anilines. acs.orgnih.goveurekaselect.com Another innovative strategy involves the formation of an electron donor-acceptor (EDA) complex between anilines and a difluoroalkyl source, which can be activated by light to yield the desired products with high efficiency. acs.orgeurekaselect.com

Furthermore, significant progress has been made in controlling the regioselectivity of C–H difluoromethylation. Historically, directing group strategies have favored ortho-functionalization. However, recent developments in transition-metal catalysis, such as the use of ruthenium catalysts, have enabled the highly selective difluoromethylation of the para-position of anilides and related compounds. thieme.de This provides a crucial tool for accessing isomers that were previously difficult to synthesize. These advances have streamlined the synthesis of molecules with potential pharmaceutical applications and have generated considerable interest for process chemistry. rsc.org

| Research Advance | Methodology | Key Features | Reference |

|---|---|---|---|

| Photocatalytic Difluoroalkylation | Visible-light-induced reaction with organic photocatalysts (e.g., Eosin Y) | Transition-metal-free, mild conditions, sustainable. Effective for electron-rich anilines. | acs.orgnih.gov |

| Electron Donor-Acceptor (EDA) Complex Formation | Photoexcitation of a complex formed between an aniline (B41778) and a difluoroalkyl source | Exogenous photocatalyst-free, efficient, straightforward. | acs.orgeurekaselect.com |

| Para-Selective C–H Difluoromethylation | Ruthenium(II)-catalyzed reaction | High regioselectivity for the para-position, overcoming the common ortho-directing bias. | thieme.de |

| Radical Difluoromethylation | Minisci-type radical chemistry | Effective for C(sp²)–H bond difluoromethylation, particularly in heteroaromatics. | rsc.org |

Remaining Challenges in Difluoromethyl Aniline Chemistry

Despite recent successes, several challenges impede the full exploitation of 2-(difluoromethyl)aniline and its derivatives. A primary hurdle is achieving complete and predictable regioselectivity in C–H functionalization reactions. While methods for para-selective difluoromethylation have been developed, achieving selective functionalization at the ortho- or meta-positions on demand, especially without the use of directing groups, remains a significant challenge. thieme.deacs.org

The substrate scope of many novel synthetic methods is another area requiring improvement. For example, photocatalytic systems and EDA complex-based reactions often work well for electron-rich anilines, but their efficiency drops significantly with electronically deficient substrates. acs.org This limitation restricts the straightforward synthesis of certain substituted difluoromethyl anilines, which may be crucial for fine-tuning molecular properties in various applications.

Furthermore, the development of robust and scalable stereoselective difluoromethylation methods is still in its early stages. rsc.org Introducing a chiral center adjacent to the difluoromethyl group is of great interest, particularly in pharmaceutical chemistry, but achieving this with high enantioselectivity remains a formidable task. Another significant challenge lies in the radiosynthesis of difluoromethylated compounds. Incorporating the positron-emitting isotope Fluorine-18 ([¹⁸F]) into the CF₂H group is highly desirable for applications in Positron Emission Tomography (PET) imaging. However, the development of user-friendly, high-yield radiosynthetic routes to create [¹⁸F]CF₂H-containing radiotracers has been largely underexplored and presents considerable technical difficulties. nih.govresearchgate.netresearchgate.net

Emerging Trends and Outlook

The future of this compound chemistry is bright, with several emerging trends poised to drive the field forward. The continued development of sustainable and green synthetic methods is a major focus. This includes the exploration of more efficient and recyclable photocatalysts, the use of flow chemistry to improve reaction efficiency and safety, and the development of difluoromethylation reagents that are not harmful to the environment, such as non-ozone-depleting sources. rsc.org

A prominent trend is the increasing emphasis on "late-stage" functionalization. nih.gov This involves introducing the difluoromethyl group into complex, biologically active molecules at a late step in the synthetic sequence. This strategy is invaluable in drug discovery as it allows for the rapid generation of diverse analogues of a lead compound, potentially improving its metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com Photocatalytic methods are particularly well-suited for this purpose due to their mild conditions and high functional group tolerance. nih.govsemanticscholar.org

The role of the difluoromethyl group as a versatile bioisostere will continue to be a major driver of research. h1.co Its unique ability to modulate key drug-like properties ensures that compounds like this compound will remain attractive building blocks in medicinal chemistry and agrochemical development. nbinno.comossila.com Future research will likely focus on leveraging this compound to create novel therapeutics.

Finally, the application of difluoromethylated anilines is expected to expand into materials science. The unique electronic properties imparted by the difluoromethyl group could be harnessed in the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The exploration of these applications is an exciting frontier for the field.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.